N-cyclopentyl-3,4-dimethoxybenzamide

説明

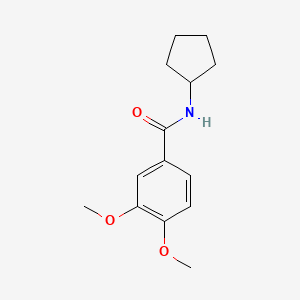

Structure

3D Structure

特性

IUPAC Name |

N-cyclopentyl-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-17-12-8-7-10(9-13(12)18-2)14(16)15-11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUQBROHXJRWGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349965 |

Source

|

| Record name | N-cyclopentyl-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346692-84-0 |

Source

|

| Record name | N-cyclopentyl-3,4-dimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

N-Cyclopentyl-3,4-dimethoxybenzamide (CAS 346692-84-0): A Technical Guide to Pharmacophore Utility and Synthetic Workflows

Executive Summary

In modern medicinal chemistry, the identification and optimization of versatile building blocks are critical for accelerating Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS). N-cyclopentyl-3,4-dimethoxybenzamide (CAS 346692-84-0) is a highly specialized chemical intermediate that bridges the gap between structural rigidity and lipophilic target engagement [1].

While not an active pharmaceutical ingredient (API) itself, its core structural motifs—the electron-rich 3,4-dimethoxybenzamide system and the sterically bulky cyclopentyl ring—serve as a foundational pharmacophore [2]. This specific scaffold is heavily utilized in the development of phosphodiesterase 4 (PDE4) inhibitors, dopamine D2 receptor antagonists, and multi-target directed ligands for neurodegenerative diseases [3][4]. This whitepaper provides an in-depth analysis of its physicochemical properties, pharmacological relevance, and validated synthetic methodologies.

Physicochemical Profiling & Structural Causality

The utility of N-cyclopentyl-3,4-dimethoxybenzamide stems directly from its structural dichotomy:

-

The 3,4-Dimethoxybenzamide Core: The two methoxy groups act as strong hydrogen-bond acceptors, while the aromatic ring provides a dense pi-electron cloud capable of π−π stacking with aromatic amino acid residues (e.g., phenylalanine or tyrosine) in target binding pockets. This motif is famously responsible for the acetylcholinesterase (AChE) inhibitory activity seen in prokinetic drugs like Itopride [3].

-

The N-Cyclopentyl Moiety: Unlike linear alkyl chains, the cyclopentyl ring offers a constrained conformational space. It provides optimal steric shielding to the amide bond, increasing metabolic stability against amidases, while its lipophilicity (clogP) perfectly occupies hydrophobic sub-pockets in target receptors.

Table 1: Physicochemical and Structural Data

| Property | Value / Description |

| CAS Number | 346692-84-0 |

| Molecular Formula | C₁₄H₁₉NO₃ |

| Monoisotopic Mass | 249.13649 Da |

| InChIKey | QHUQBROHXJRWGI-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 1 (Amide N-H) |

| Hydrogen Bond Acceptors | 3 (Methoxy and Amide Oxygens) |

| Common Synonyms | Benzamide, N-cyclopentyl-3,4-dimethoxy-; ZINC29921 |

Pharmacological Relevance & Target Space

The scaffold of CAS 346692-84-0 is a privileged structure in drug design, primarily deployed in two distinct pharmacological arenas:

A. Phosphodiesterase 4 (PDE4) Inhibition

The 3,4-dialkoxybenzamide structural motif is the cornerstone of several PDE4 inhibitors, including Piclamilast and Roflumilast analogs [4]. By substituting the N-alkyl group with a cyclopentyl ring, researchers can fine-tune the compound's affinity for the highly conserved hydrophobic pocket of the PDE4 catalytic domain. Inhibiting PDE4 prevents the hydrolysis of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA) and a subsequent cascade of anti-inflammatory responses.

Fig 1: Pharmacological mechanism of PDE4 inhibition by 3,4-dimethoxybenzamide derivatives.

B. Dopamine D2 Antagonism & AChE Inhibition

Derivatives of 3,4-dimethoxybenzamide are well-documented for their dual-action capabilities in the gastrointestinal tract and central nervous system. The scaffold mimics the binding mode of endogenous neurotransmitters, allowing it to antagonize D2 receptors while simultaneously blocking the active site gorge of acetylcholinesterase [3].

Synthetic Methodology & Protocol

To ensure high purity for HTS libraries, the synthesis of N-cyclopentyl-3,4-dimethoxybenzamide requires a highly efficient amidation protocol. The following methodology utilizes HATU as a coupling reagent to ensure a self-validating, high-yield reaction.

Step-by-Step Synthesis Protocol

1. Carboxylic Acid Activation:

-

Procedure: Dissolve 1.0 equivalent (eq) of 3,4-dimethoxybenzoic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 30 minutes.

-

Causality: HATU is selected over traditional EDC/HOBt due to its superior kinetics in forming the active O7-azabenzotriazole ester. This ensures complete activation of the sterically unhindered acid before the introduction of the amine, preventing side reactions.

2. Nucleophilic Amidation:

-

Procedure: Cool the reaction vessel to 0°C using an ice bath. Add 1.2 eq of cyclopentylamine dropwise over 10 minutes. Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

-

Causality: Dropwise addition at 0°C mitigates the exothermic nature of the amine addition, preventing the thermal degradation of the active ester and minimizing the formation of des-methyl impurities.

3. Self-Purifying Liquid-Liquid Extraction:

-

Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄.

-

Causality: This specific wash sequence acts as a self-validating purification system. The 1M HCl wash protonates and removes any unreacted cyclopentylamine into the aqueous phase, while the initial NaHCO₃ wash removes unreacted 3,4-dimethoxybenzoic acid.

4. Final Purification:

-

Procedure: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc gradient 80:20 to 50:50).

-

Validation: Confirm product identity via LC-MS (Expected m/z: 250.14 [M+H]⁺) and TLC (UV active at 254 nm).

Fig 2: Step-by-step synthetic workflow for N-cyclopentyl-3,4-dimethoxybenzamide.

Experimental Workflows for Assay Development

For researchers utilizing CAS 346692-84-0 in biochemical assays, modifying the scaffold into a "latent" fluorophore is a common requirement for Fluorescence Polarization (FP) target engagement studies [1].

Fluorophore Conjugation Strategy

-

Selective Demethylation: Treat N-cyclopentyl-3,4-dimethoxybenzamide with Boron tribromide (BBr₃, 1.0 eq) in Dichloromethane (DCM) at -78°C. Carefully monitor via LC-MS to achieve mono-demethylation, yielding the 3-hydroxy-4-methoxy analog.

-

Linker Attachment: Perform a Williamson ether synthesis by reacting the newly formed phenol with a Boc-protected PEG-halide (e.g., Boc-NH-PEG₂-Br) and K₂CO₃ in Acetonitrile at 60°C.

-

Fluorophore Coupling: Deprotect the Boc group using 20% Trifluoroacetic acid (TFA) in DCM. Neutralize, then couple the exposed primary amine with a Cyanine-5 (Cy5) NHS ester.

-

Causality: The PEG linker ensures that the bulky Cy5 fluorophore does not sterically clash with the target protein's binding pocket, allowing the 3,4-dimethoxybenzamide pharmacophore to engage the receptor naturally while providing a robust fluorescent signal for HTS readouts.

References

-

PubChemLite. "C14H19NO3 - Explore." Université du Luxembourg LCSB, 2024. [Link]

-

Iwanaga Y, et al. "A novel water-soluble dopamine-2 antagonist with anticholinesterase activity in gastrointestinal motor activity. Comparison with domperidone and neostigmine." Gastroenterology (PubMed), 1990.[Link]

-

Kvist E, et al. "Discovery and Early Clinical Development of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a Soft-Drug Inhibitor of Phosphodiesterase 4 for Topical Treatment of Atopic Dermatitis." Journal of Medicinal Chemistry, ACS Publications, 2014.[Link]

Physicochemical Profiling and Molecular Weight Verification of N-cyclopentyl-3,4-dimethoxybenzamide

Executive Summary

In contemporary medicinal chemistry, the physicochemical properties of starting scaffolds dictate the trajectory of lead optimization. N-cyclopentyl-3,4-dimethoxybenzamide (CAS: 346692-84-0) is a high-purity benzamide derivative widely utilized as a chemical building block in pharmaceutical and agrochemical research[1]. As a Senior Application Scientist, I frequently evaluate scaffolds based on their molecular weight (MW) and functional group distribution. With an average molecular weight of 249.30 g/mol , this compound represents an ideal starting point for fragment-based drug discovery (FBDD) and targeted peptidomimetic synthesis.

This whitepaper provides an in-depth technical analysis of the compound's molecular weight, its strategic significance in drug design, and a self-validating analytical protocol for its verification using Liquid Chromatography-Mass Spectrometry (LC-MS).

Structural and Physicochemical Properties

The molecular architecture of N-cyclopentyl-3,4-dimethoxybenzamide consists of three primary domains: an electron-rich 3,4-dimethoxyphenyl ring, a central hydrogen-bonding amide linker, and a lipophilic cyclopentyl ring.

Understanding the distinction between average molecular weight and exact monoisotopic mass is critical for both synthetic scaling and high-resolution analytical verification[2]. The average molecular weight (249.30 g/mol ) accounts for the natural isotopic abundance of carbon, hydrogen, nitrogen, and oxygen, making it the standard for stoichiometric calculations. Conversely, the monoisotopic mass (249.13649 Da) is calculated using the mass of the most abundant isotopes (e.g., ^12C, ^1H) and is the exact target used in mass spectrometry[3].

Table 1: Physicochemical Parameters and Mass Specifications

| Property | Value | Causality / Analytical Significance |

| Molecular Formula | C14H19NO3 | Determines the baseline atomic composition. |

| Average Molecular Weight | 249.30 g/mol | Used for molarity calculations and synthetic stoichiometry. |

| Exact (Monoisotopic) Mass | 249.13649 Da | The precise target value for High-Resolution Mass Spectrometry (HRMS). |

| Expected[M+H]+ m/z | 250.14377 | The primary pseudo-molecular ion generated in ESI+ mode. |

| Lipinski MW Status | Pass (< 500 Da) | Leaves ~250 Da of "molecular real estate" for further optimization. |

The Strategic Significance of Molecular Weight in Drug Design

In drug development, the molecular weight of a scaffold directly impacts its pharmacokinetic profile, specifically its absorption and membrane permeability. According to Lipinski’s Rule of Five, orally active drugs generally possess a molecular weight under 500 Daltons.

Choosing a scaffold like N-cyclopentyl-3,4-dimethoxybenzamide (MW: 249.30 g/mol ) is a calculated decision. It provides a baseline ligand efficiency that allows medicinal chemists to append additional pharmacophores—such as halogens for metabolic stability or basic amines for solubility—without breaching the 500 Da threshold. If a scaffold is too heavy at the outset, subsequent optimization inevitably leads to "molecular obesity," resulting in poor bioavailability and high attrition rates in clinical trials.

Synthetic Pathway and Mass Tracking

To understand the origin of the compound's mass, we must track the molecular weight through its synthetic pathway. The compound is typically synthesized via an amide coupling reaction between 3,4-dimethoxybenzoic acid and cyclopentylamine.

-

Reagent A: 3,4-Dimethoxybenzoic Acid (MW: 182.17 g/mol )

-

Reagent B: Cyclopentylamine (MW: 85.15 g/mol )

-

Condensation Loss: Water (MW: 18.02 g/mol )

-

Mass Balance: 182.17 + 85.15 - 18.02 = 249.30 g/mol

Synthetic workflow and stoichiometric mass balance for N-cyclopentyl-3,4-dimethoxybenzamide.

Analytical Methodology: LC-MS Protocol for Molecular Weight Verification

To verify the molecular weight of synthesized or procured N-cyclopentyl-3,4-dimethoxybenzamide, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. The following protocol is designed as a self-validating system , ensuring that any observed mass is free from artifactual errors (e.g., carryover or poor calibration).

Step-by-Step Workflow

Step 1: System Suitability and Calibration (Self-Validation)

-

Action: Inject a known calibration standard (e.g., Caffeine, exact mass 194.08038 Da).

-

Causality: This verifies the mass accuracy of the Time-of-Flight (TOF) or Quadrupole analyzer and ensures the electrospray ionization (ESI) source is operating efficiently before committing the actual sample.

Step 2: Sample Preparation

-

Action: Dissolve 1 mg of N-cyclopentyl-3,4-dimethoxybenzamide in 1 mL of HPLC-grade Methanol. Dilute 1:1000 in a 50:50 mixture of Water/Acetonitrile containing 0.1% Formic Acid.

-

Causality: The low concentration (1 µg/mL) prevents detector saturation and ion suppression.

Step 3: Chromatographic Separation

-

Action: Inject 1 µL onto a C18 Reverse-Phase column. Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes. Mobile Phase A is Water + 0.1% Formic Acid.

-

Causality: The C18 column retains the lipophilic cyclopentyl and aromatic rings. The 0.1% Formic Acid is critical—it acts as an ion-pairing agent to sharpen chromatographic peaks and provides the abundant protons (H+) necessary for subsequent positive ionization.

Step 4: Electrospray Ionization (ESI+)

-

Action: Operate the MS source in positive ion mode (ESI+).

-

Causality: The nitrogen atom in the amide linker of the compound acts as a weak base. In the acidic environment provided by the formic acid, it readily accepts a proton, converting the neutral molecule (249.136 Da) into a positively charged pseudo-molecular ion ([M+H]+).

Step 5: Mass Analysis and Validation

-

Action: Scan for the target m/z of 250.14 .

-

Validation Criteria: A successful run must show a sharp chromatographic peak co-eluting with a mass spectrum displaying a base peak at 250.14 m/z (± 0.05 Da for standard quadrupoles), accompanied by a smaller ^13C isotopic peak at ~251.14 m/z (approx. 15% relative intensity due to the 14 carbon atoms).

Step-by-step LC-MS experimental workflow for precise molecular weight verification.

References

- Benchchem. "N-cyclopentyl-3,4-dimethoxybenzamide | CAS 346692-84-0". Benchchem Product Catalog.

- Echemi. "346692-84-0, Benzamide, N-cyclopentyl-3,4-dimethoxy". Echemi Chemical Database.

- PubChemLite. "QHUQBROHXJRWGI-UHFFFAOYSA-N - Explore". Université du Luxembourg.

- Sigma-Aldrich. "N-CYCLOPENTYL-3,4-DIMETHOXYBENZAMIDE AldrichCPR". Sigma-Aldrich Catalog.

Sources

Comprehensive Technical Guide: Solubility Profiling and Formulation Strategies for N-Cyclopentyl-3,4-dimethoxybenzamide

Physicochemical Profiling & Structural Rationale

In preclinical drug development, an empirical understanding of a compound's solubility is not merely a data-collection exercise; it is a fundamental thermodynamic investigation that dictates downstream assay validity and in vivo bioavailability. N-cyclopentyl-3,4-dimethoxybenzamide (CAS: 346692-84-0, Formula: C₁₄H₁₉NO₃) is a specialized chemical intermediate frequently utilized in pharmaceutical library synthesis and agrochemical research ().

To master its handling, we must first deconstruct the causality behind its physical properties:

-

The Benzamide Core: The unsubstituted parent compound, benzamide, exhibits moderate aqueous solubility (~13.5 g/L at 25 °C) driven by the strong hydrogen-bond donor/acceptor capacity of the primary amide ().

-

3,4-Dimethoxy Substitution: The addition of two methoxy groups increases the electron density of the aromatic ring and expands the molecular footprint. While they provide additional hydrogen-bond acceptors, they significantly increase the crystal lattice energy.

-

N-Cyclopentyl Moiety: The substitution of a bulky, aliphatic cyclopentyl ring converts the primary amide to a secondary amide (removing one H-bond donor) and introduces a massive hydrophobic surface area.

The Thermodynamic Consequence: The energetic penalty of cavity formation in an aqueous solvent is highly unfavorable for this molecule. The lipophilic cyclopentyl group disrupts the hydration sphere, driving the estimated partition coefficient (LogP) to approximately 2.5–3.0. Consequently, N-cyclopentyl-3,4-dimethoxybenzamide is practically insoluble in water but exhibits high solubility in polar aprotic solvents (e.g., DMSO) where dipole-dipole interactions dominate.

Quantitative Solubility Data

Because exact empirical solubility data for this specific library compound is rarely published in open literature, formulation scientists must rely on extrapolated data derived from structurally homologous dimethoxybenzamides. Table 1 summarizes the predicted solubility profile and the mechanistic rationale for each solvent system.

Table 1: Predicted Solubility Profile for N-Cyclopentyl-3,4-dimethoxybenzamide at 25°C

| Solvent / Medium | Estimated Solubility (mg/mL) | Solubilization Mechanism / Rationale |

| Water (pH 7.0) | < 0.05 | Intrinsic insolubility due to high LogP and hydrophobic cyclopentyl ring. |

| PBS (pH 7.4) | < 0.05 | Ionic strength of buffer slightly depresses solubility via the "salting-out" effect. |

| Ethanol (100%) | 10.0 – 25.0 | Co-solvency; ethanol disrupts the crystal lattice via competitive hydrogen bonding. |

| PEG-400 | 20.0 – 40.0 | Polymer entrapment and reduction of dielectric constant. |

| DMSO (100%) | > 50.0 | Strong polar aprotic solvation; optimal for creating high-concentration stock solutions. |

Experimental Methodologies for Solubility Determination

To transition from predicted models to empirical certainty, I mandate the use of orthogonal experimental methods. A robust protocol must be a self-validating system —meaning the assay design inherently controls for false positives (e.g., supersaturation) and false negatives (e.g., compound degradation).

Protocol A: Thermodynamic Solubility (The Shake-Flask Gold Standard)

Thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solvated molecules ().

Step-by-Step Methodology:

-

Saturation: Add an excess amount of solid N-cyclopentyl-3,4-dimethoxybenzamide (approx. 10–15 mg) to a borosilicate glass vial containing 1.0 mL of the target solvent (e.g., PBS pH 7.4). Causality: Glass is used to prevent the lipophilic compound from adsorbing to plastic walls, which would skew quantification.

-

Equilibration: Seal the vial and agitate on an orbital shaker at 300 rpm in a temperature-controlled incubator (25.0 ± 0.1 °C).

-

Self-Validation Sampling: Extract 100 µL aliquots at 24 hours and 48 hours . Causality: Thermodynamic equilibrium is only validated when the concentration difference between these two time points is < 5%. If the 48h concentration is lower, supersaturation initially occurred; if higher, equilibrium was not yet reached.

-

Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes at exactly 25°C to pellet the undissolved solid.

-

Quantification: Dilute the supernatant in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) and analyze via HPLC-UV (λ ~ 254 nm). Quantify against a pre-established calibration curve prepared in 100% DMSO.

Workflow for thermodynamic solubility determination via the shake-flask method.

Protocol B: Kinetic Solubility via Nephelometry

Kinetic solubility determines the concentration at which a compound precipitates when diluted from an organic stock into an aqueous buffer. This is critical for high-throughput screening assays.

Step-by-Step Methodology:

-

Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Serial Dilution: In a 96-well UV-transparent plate, perform serial dilutions of the stock into PBS (pH 7.4), ensuring the final DMSO concentration remains constant at 1% v/v across all wells.

-

Incubation & Validation: Incubate for 2 hours at room temperature. Include a highly soluble compound (e.g., acetaminophen) as a negative control, and a highly insoluble compound (e.g., amiodarone) as a positive control.

-

Detection: Measure light scattering (turbidity) using a nephelometer. The kinetic solubility limit is mathematically defined as the inflection point where scattered light intensity sharply increases, indicating the onset of colloidal aggregation.

Advanced Solubilization and Formulation Strategies

When the intrinsic aqueous solubility of N-cyclopentyl-3,4-dimethoxybenzamide is insufficient for biological evaluation, formulation engineering is required. The choice of strategy depends entirely on the downstream application.

-

In Vitro Assays (Co-solvency): For enzymatic or cellular assays, the compound should be predissolved in DMSO. However, because DMSO can denature proteins or cause cellular toxicity, the final assay concentration must be strictly maintained below 0.5% – 1.0% v/v. If precipitation still occurs upon aqueous dilution, a step-down co-solvent approach using a PEG-400/DMSO blend is recommended.

-

Preclinical In Vivo Dosing (Cyclodextrin Complexation): The hydrophobic N-cyclopentyl ring is an ideal geometric fit for the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) . By formulating a 10–20% w/v HP-β-CD aqueous solution, the cyclodextrin acts as a host, encapsulating the lipophilic moiety. This host-guest complexation shields the hydrophobic regions from water, exponentially increasing apparent solubility without altering the drug's systemic pharmacology.

-

Oral Bioavailability (Lipid-Based Systems): For oral pharmacokinetic studies, Self-Microemulsifying Drug Delivery Systems (SMEDDS) utilizing a mixture of oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants can maintain the benzamide in a solubilized state within the harsh environment of the gastrointestinal tract, preventing premature precipitation.

Formulation strategies to enhance the solubility and bioavailability of lipophilic benzamides.

References

-

Wikipedia Contributors. "Benzamide - Physical and Thermodynamic Properties." Wikipedia, The Free Encyclopedia. URL:[Link]

An In-depth Technical Guide to the Synthesis of N-cyclopentyl-3,4-dimethoxybenzamide

Introduction

N-cyclopentyl-3,4-dimethoxybenzamide is a molecule of interest within contemporary pharmacological research, serving as a key structural motif in the exploration of novel therapeutic agents. Its synthesis is a critical step for researchers in drug discovery and development. This guide provides a detailed technical overview of the primary synthetic pathways to this compound, grounded in established principles of organic chemistry. We will explore two robust and widely applicable methods for the synthesis of N-cyclopentyl-3,4-dimethoxybenzamide, offering insights into the rationale behind the chosen methodologies and providing detailed experimental protocols.

The core of this synthesis lies in the formation of an amide bond between a 3,4-dimethoxybenzoyl moiety and a cyclopentylamino group. The stability of the amide bond is a cornerstone of its prevalence in biologically active molecules.[1] This guide will detail two primary strategies to achieve this transformation: the direct coupling of a carboxylic acid and an amine using a modern coupling agent, and a classical two-step approach via an acyl chloride intermediate.

Synthetic Pathways Overview

The synthesis of N-cyclopentyl-3,4-dimethoxybenzamide originates from the readily available starting material, 3,4-dimethoxybenzoic acid, also known as veratric acid.[2][3][4] From this precursor, two primary synthetic routes are presented:

-

Pathway 1: Direct Amidation via HATU Coupling. This modern approach utilizes a coupling agent to facilitate the direct formation of the amide bond between 3,4-dimethoxybenzoic acid and cyclopentylamine, offering high efficiency and mild reaction conditions.

-

Pathway 2: Acyl Chloride-Mediated Amidation. This traditional and reliable two-step method involves the initial conversion of 3,4-dimethoxybenzoic acid to its more reactive acyl chloride derivative, which is subsequently reacted with cyclopentylamine.

The choice between these pathways may be dictated by factors such as reagent availability, desired scale, and compatibility with other functional groups in more complex syntheses.

Figure 1: Overview of the two primary synthetic pathways to N-cyclopentyl-3,4-dimethoxybenzamide.

Pathway 1: Direct Amidation using HATU Coupling

Scientific Rationale

Direct amide bond formation from a carboxylic acid and an amine is a thermodynamically favorable process, yet it is kinetically slow and typically requires high temperatures, which can be detrimental to sensitive molecules.[5] To circumvent this, modern organic synthesis employs coupling agents.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that activates the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine under mild conditions.[7] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.

The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the hexafluorophosphate salt and to deprotonate the amine, enhancing its nucleophilicity.[6]

Figure 2: Generalized workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol

Materials:

-

3,4-Dimethoxybenzoic acid (Veratric acid)

-

Cyclopentylamine

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dimethoxybenzoic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF.

-

Add cyclopentylamine (1.1 eq) and DIPEA (2.5 eq) to the solution.

-

Stir the mixture at room temperature for 10 minutes.

-

Add HATU (1.2 eq) in one portion to the stirred solution.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-cyclopentyl-3,4-dimethoxybenzamide as a solid.

Pathway 2: Acyl Chloride-Mediated Amidation

Scientific Rationale

This classic two-step approach enhances the reactivity of the carboxylic acid by converting it to an acyl chloride. Acyl chlorides are highly electrophilic and react readily with amines to form amides.[5] The conversion of 3,4-dimethoxybenzoic acid to 3,4-dimethoxybenzoyl chloride is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous and easily removed.

The subsequent reaction of the acyl chloride with cyclopentylamine is a nucleophilic acyl substitution. A base, such as triethylamine or pyridine, is required to neutralize the HCl generated during the reaction.[5]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. growingscience.com [growingscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]

Pharmacological Profiling of N-Cyclopentyl-3,4-dimethoxybenzamide: Mechanistic Pathways and Therapeutic Applications

Executive Summary In contemporary drug discovery, the identification and optimization of privileged chemical scaffolds are paramount. N-cyclopentyl-3,4-dimethoxybenzamide (CAS 346692-84-0) serves as a critical chemical intermediate and a prototypical pharmacophore probe[1]. While not a deployed clinical therapeutic itself, its structural motifs—a 3,4-dimethoxy aromatic ring coupled via an amide linker to a hydrophobic cyclopentyl moiety—represent the foundational architecture for two distinct and highly significant pharmacological pathways: Phosphodiesterase 4 (PDE4) inhibition and Glycine Transporter 2 (GlyT2) allosteric modulation [2].

This technical guide dissects the mechanistic causality of this scaffold, providing researchers with the structural rationale, signaling pathways, and self-validating experimental protocols required to utilize this compound class in advanced drug development.

Structural Rationale & Pharmacophore Analysis

The molecular architecture of N-cyclopentyl-3,4-dimethoxybenzamide dictates its biological target engagement.

-

The 3,4-Dimethoxybenzamide Core: The dimethoxy groups act as critical hydrogen bond acceptors. In enzymatic pockets, these oxygen atoms frequently interact with conserved glutamine residues (e.g., Gln369 in PDE4)[3].

-

The Cyclopentyl Moiety: The cycloalkyl ring provides a bulky, hydrophobic terminus that drives binding affinity by occupying lipophilic auxiliary pockets within target proteins, displacing high-energy water molecules to achieve a favorable entropic shift[4].

By understanding this dual-nature scaffold, researchers can selectively optimize the molecule toward either anti-inflammatory (PDE4) or analgesic (GlyT2) indications.

Mechanism Pathway 1: Phosphodiesterase 4 (PDE4) Inhibition

Causality & Logic

Phosphodiesterases (PDEs) are the primary regulators of intracellular cyclic nucleotide metabolism[5]. The 3,4-dimethoxybenzamide motif is structurally homologous to the 3-cyclopentyloxy-4-methoxyphenyl pharmacophore found in classic PDE4 inhibitors like Rolipram and Piclamilast[3]. When the scaffold enters the PDE4 catalytic site, it competitively blocks the hydrolysis of cyclic adenosine monophosphate (cAMP). The resulting accumulation of cAMP activates Protein Kinase A (PKA) and Epac, which subsequently phosphorylate the cAMP response element-binding protein (CREB). This cascade suppresses pro-inflammatory cytokines (such as TNF-α and IL-17) while upregulating anti-inflammatory mediators[5].

Pathway Visualization

Caption: Intracellular cAMP signaling cascade modulated by PDE4 inhibition.

Self-Validating Protocol: PDE4 Enzymatic Activity (TR-FRET)

To quantify the inhibitory potency of this scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is mandated.

-

Causality for Choice: Small molecule libraries (especially aromatic benzamides) often exhibit auto-fluorescence. TR-FRET utilizes a Europium (Eu) cryptate donor with a long emission half-life, allowing a temporal delay before measurement. This completely eliminates short-lived background fluorescence, preventing false-positive inhibition artifacts.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare recombinant human PDE4 (e.g., PDE4B2) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2). Prepare the N-cyclopentyl-3,4-dimethoxybenzamide probe in a 10-point dose-response curve (DMSO final concentration <1%).

-

Reaction Initiation: Incubate the enzyme with the compound for 15 minutes at room temperature. Add 10 nM cAMP substrate to initiate hydrolysis.

-

Detection: After 30 minutes, add the TR-FRET detection mix (Eu-anti-cAMP antibody and d2-cAMP tracer). The antibody binds remaining unhydrolyzed cAMP.

-

Self-Validation Check: The assay must include IBMX (a pan-PDE inhibitor) as a positive control to define the 100% inhibition baseline. Calculate the Z'-factor; the assay is only validated if Z' > 0.6.

Mechanism Pathway 2: Glycine Transporter 2 (GlyT2) Allosteric Modulation

Causality & Logic

Beyond PDE4, the N-cyclopentyl-3,4-dimethoxybenzamide scaffold is the structural backbone for potent, selective GlyT2 inhibitors, such as ORG25543[4]. In the spinal cord, GlyT2 regulates the reuptake of the inhibitory neurotransmitter glycine. By binding to an extracellular allosteric site, benzamide derivatives lock the transporter in an outward-open conformation[6]. This structural arrest prevents the translocation of glycine back into the presynaptic terminal, thereby prolonging glycinergic signaling in the synaptic cleft and producing profound analgesia in neuropathic pain models[6].

Pathway Visualization

Caption: Mechanism of GlyT2 allosteric modulation and subsequent glycinergic potentiation.

Self-Validating Protocol: [3H]Glycine Uptake Assay

To evaluate the allosteric modulation of the scaffold, a radioligand uptake assay is utilized.

-

Causality for Choice: COS7 cells are selected because they are natively devoid of endogenous GlyT1 and GlyT2 expression. This ensures that any measured[3H]glycine uptake is exclusively mediated by the transiently transfected human GlyT2 construct[4].

Step-by-Step Methodology:

-

Cell Culture & Transfection: Plate COS7 cells in 96-well plates. Transiently transfect with wild-type (WT) human GlyT2 plasmid using Lipofectamine. Allow 48 hours for membrane expression.

-

Radioligand Incubation: Wash cells with HEPES-buffered saline. Pre-incubate cells with the benzamide compound for 15 minutes. Initiate transport by adding 10 μM [3H]glycine.

-

Termination & Counting: After 10 minutes, terminate the reaction by rapid washing with ice-cold buffer. Lyse the cells in 0.1 M NaOH and measure retained radioactivity via a liquid scintillation counter.

-

Self-Validation Check (Orthogonal Specificity): To prove the compound acts via the specific allosteric mechanism (and is not merely a membrane disruptor), parallel assays must be run using a GlyT2 W215F mutant. True allosteric benzamides of this class will exhibit a complete loss of inhibitory potency against the W215F mutant[6].

Quantitative Data Summaries

To contextualize the pharmacological utility of the N-cyclopentyl-3,4-dimethoxybenzamide core, the following table summarizes the Structure-Activity Relationship (SAR) evolution from the baseline scaffold to highly optimized, target-specific derivatives.

| Compound / Derivative | Primary Target | Representative IC50 / Ki | Key Structural Modification from Core |

| N-cyclopentyl-3,4-dimethoxybenzamide | PDE4 / GlyT2 (Probe) | > 1 μM (Baseline) | Unmodified baseline pharmacophore[1] |

| Piclamilast | PDE4 | 1 - 10 nM | Addition of 3-cyclopentyloxy & 3,5-dichloro-4-pyridyl groups[3] |

| ORG25543 | GlyT2 | 16 nM | Addition of dimethylamino to cyclopentyl & phenylmethoxy[4] |

| RPI-GLYT2-82 | GlyT2 | ~200 nM | Reversible allosteric analog preventing pseudo-irreversible toxicity[6] |

Sources

- 1. N-cyclopentyl-3,4-dimethoxybenzamide|CAS 346692-84-0 [benchchem.com]

- 2. N-cyclopentyl-3,4-dimethoxybenzamide|CAS 346692-84-0 [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Structural insights into allosteric mechanism of glycine transporter-mediated analgesia | bioRxiv [biorxiv.org]

Comprehensive Technical Guide to N-Cyclopentyl-3,4-dimethoxybenzamide: Scaffold Pharmacophore, Synthesis, and Target Engagement

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: N-cyclopentyl-3,4-dimethoxybenzamide (CAS: 346692-84-0)

Executive Summary

In the landscape of early-stage drug discovery, fragment-based screening and the utilization of privileged scaffolds are paramount. N-cyclopentyl-3,4-dimethoxybenzamide serves as a highly versatile chemical intermediate and screening library compound[1]. While not a marketed drug itself, its structural core—the 3,4-dimethoxybenzamide moiety—is a cornerstone pharmacophore in medicinal chemistry. It is most notably recognized for its role in the design of Phosphodiesterase-4 (PDE4) inhibitors (e.g., piclamilast analogs) and dopamine D2 receptor antagonists (e.g., itopride precursors)[2][3].

This whitepaper provides an in-depth technical analysis of the compound's molecular architecture, offers field-proven synthetic methodologies, and outlines self-validating in vitro protocols for target engagement.

Molecular Architecture & Pharmacophore Rationale

The structural logic of N-cyclopentyl-3,4-dimethoxybenzamide relies on two distinct domains that dictate its utility in target-directed screening:

-

The 3,4-Dimethoxybenzamide Core: This electron-rich aromatic system is a well-documented bioisostere for the catechol ether structure of cyclic adenosine monophosphate (cAMP)[2]. In the context of PDE4 inhibition, the dimethoxy oxygen atoms act as critical hydrogen bond acceptors, interacting with the bivalent metal ions (Zn²⁺/Mg²⁺) and conserved glutamine residues within the enzyme's catalytic pocket[4].

-

The N-Cyclopentyl Substituent: The incorporation of a lipophilic, non-planar cycloalkyl ring is a strategic design choice. In human PDE4 enzymes, the active site contains a highly hydrophobic region known as the "Q2 pocket"[4]. The cyclopentyl ring is sterically optimized to project into this pocket, driving binding affinity through favorable van der Waals interactions and the displacement of high-energy water molecules.

Fig 1: Mechanism of action for 3,4-dimethoxybenzamide-driven PDE4 inhibition and cAMP signaling.

Synthetic Methodology: A Self-Validating Workflow

Step-by-Step Protocol: Amidation via Acyl Chloride Activation

Phase 1: Activation (Self-Driving Equilibrium)

-

Reagent Preparation: Suspend 3,4-dimethoxybenzoic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq).

-

Chlorination: Dropwise add thionyl chloride (SOCl₂, 1.5 eq) at 0°C. Gradually warm the reaction to 60°C for 2 hours.

-

Causality & Logic: SOCl₂ is specifically chosen because its byproducts (SO₂ and HCl) are entirely gaseous. This leverages Le Chatelier's principle to drive the reaction to 100% conversion without requiring an aqueous workup, which would risk hydrolyzing the moisture-sensitive 3,4-dimethoxybenzoyl chloride intermediate[5].

Phase 2: Nucleophilic Acyl Substitution 4. Amine Preparation: In a separate flask, dissolve cyclopentylamine (1.1 eq) and triethylamine (TEA, 2.0 eq) in anhydrous dichloromethane (DCM) at 0°C. 5. Coupling: Slowly transfer the crude acyl chloride (dissolved in DCM) into the amine solution. Stir at room temperature for 4 hours. 6. Causality & Logic: The addition of TEA is structurally critical. It acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during amidation. Without TEA, the cyclopentylamine would rapidly protonate into an unreactive hydrochloride salt, artificially capping the theoretical yield at 50%.

Phase 3: Self-Validation & Quality Control 7. Validation: The system validates itself via Thin-Layer Chromatography (TLC). The highly polar starting material (acid) will remain at the baseline in a 50:50 Hexane:Ethyl Acetate system, whereas the product will migrate with an Rf of ~0.4. Final purity must be confirmed via HPLC-UV (254 nm) to ensure >95% purity before biological screening.

Fig 2: Synthetic workflow for N-cyclopentyl-3,4-dimethoxybenzamide via acyl chloride.

Target Engagement: In Vitro Validation Protocol

To evaluate the pharmacological potential of N-cyclopentyl-3,4-dimethoxybenzamide (or its derivatives) against hypothetical targets like PDE4, a robust in vitro assay is required[1].

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP Assay

Assay Logic: PDE4 degrades cAMP. A PDE4 inhibitor will preserve cAMP levels. We utilize a competitive TR-FRET immunoassay where endogenous cellular cAMP competes with a fluorophore-labeled cAMP tracer for binding to a monoclonal anti-cAMP antibody.

-

Cell Preparation: Plate U937 cells (human monocytes, high endogenous PDE4 expression) in a 384-well microplate at 5,000 cells/well.

-

Compound Treatment: Dispense N-cyclopentyl-3,4-dimethoxybenzamide (titrated from 100 µM to 1 nM) into the wells. Incubate for 30 minutes.

-

Stimulation: Add Forskolin (10 µM) to activate adenylyl cyclase and stimulate baseline cAMP production. Incubate for 30 minutes.

-

Detection: Add the TR-FRET lysis buffer containing the Europium-cryptate-labeled anti-cAMP antibody and the d2-labeled cAMP tracer.

-

Causality & Logic: Why TR-FRET? Standard fluorescence assays are highly susceptible to auto-fluorescence from the aromatic rings of screening library compounds. TR-FRET introduces a microsecond time delay before reading the emission. This time-gating allows short-lived background fluorescence to decay, ensuring the signal is exclusively from the target interaction, thereby eliminating false positives.

-

Self-Validating System (Z'-Factor): The assay plate MUST include a positive control (10 µM Rolipram, a known PDE4 inhibitor) and a negative control (0.1% DMSO vehicle). Before analyzing the test compound, calculate the Z'-factor. If Z′<0.6 , the assay is invalid due to high variance or poor dynamic range, and the plate must be discarded.

Quantitative Structure-Activity Relationship (SAR) Landscape

To contextualize the potency of the 3,4-dimethoxybenzamide scaffold, we must compare it against established clinical and preclinical molecules. The table below summarizes the structure-activity relationship (SAR) evolution from basic fragments to highly optimized soft-drug inhibitors[2][4][6].

| Compound Name | Structural Modifications | Target | IC₅₀ (nM) | Clinical Status / Utility |

| N-cyclopentyl-3,4-dimethoxybenzamide | Base fragment (Cyclopentyl amide) | PDE4 (Hypothetical) | > 10,000* | Screening Library / Intermediate |

| Piclamilast | 3-cyclopentyloxy, 4-methoxy, N-pyridyl | PDE4 | ~ 1.0 | Preclinical Tool Compound |

| Roflumilast | 3-cyclopropylmethoxy, 4-difluoromethoxy | PDE4 | ~ 0.8 | FDA Approved (COPD) |

| LEO 29102 | 2'-alkoxy substituent, keto linker | PDE4 | ~ 0.5 | Clinical Trials (Topical) |

| Itopride | N-[4-[2-(dimethylamino)ethoxy]benzyl] | D2 / AChE | ~ 2,000 | Approved Prokinetic Agent |

*Note: As a bare fragment lacking the extended hydrogen-bonding networks (e.g., the dichloropyridyl ring of piclamilast), the baseline compound exhibits low intrinsic potency but serves as an excellent starting point for fragment-growing strategies[7].

References

- Benchchem. N-cyclopentyl-3,4-dimethoxybenzamide | CAS 346692-84-0.

- Journal of Medicinal Chemistry (ACS Publications). Discovery and Early Clinical Development of LEO 29102, a Soft-Drug Inhibitor of Phosphodiesterase 4.

- Benchchem. An In-depth Technical Guide to the Synthesis of Itopride: Key Starting Materials and Methodologies.

- NIH PubMed Central (PMC). Pharmacological Validation of Trypanosoma brucei Phosphodiesterases B1 and B2 as Druggable Targets.

- MDPI. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

Sources

- 1. N-cyclopentyl-3,4-dimethoxybenzamide|CAS 346692-84-0 [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacological Validation of Trypanosoma brucei Phosphodiesterases B1 and B2 as Druggable Targets for African Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2007074386A2 - A novel process for synthesis of itopride and itâs novel intermediate-n-(4-hydroxybenzyl)-3,4-dimethoxybenzamide - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

N-cyclopentyl-3,4-dimethoxybenzamide: A Technical Whitepaper on Handling, Formulation, and High-Throughput Screening

Executive Summary

In early-stage drug development, the integrity of high-throughput screening (HTS) data is fundamentally dependent on the physicochemical behavior of the library compounds. N-cyclopentyl-3,4-dimethoxybenzamide (CAS: 346692-84-0) [1] is a synthetic small molecule frequently utilized in screening libraries. Characterized by its lipophilic cyclopentyl ring and a 3,4-dimethoxybenzamide core, this compound shares structural homology with several neuroactive and gastroprokinetic agents, such as itopride, which functions as a dopamine D2 receptor antagonist and acetylcholinesterase inhibitor ()[2].

As a Senior Application Scientist, I have structured this guide to provide researchers with an authoritative, self-validating framework for the safe handling, physicochemical profiling, and experimental utilization of this specific chemical scaffold.

Physicochemical Profiling & Safety Directives

Understanding the physicochemical properties of N-cyclopentyl-3,4-dimethoxybenzamide is critical for designing robust assays. The compound's lack of ionizable functional groups at physiological pH, combined with its hydrophobic cyclopentyl moiety, strictly dictates its solubility profile and handling requirements.

Quantitative Data Summary

Table 1: Physicochemical Properties and Handling Implications

| Property | Value | Causality / Implication for Handling |

| CAS Number | 346692-84-0 | Unique identifier for safety tracking ()[3]. |

| Molecular Formula | C14H19NO3 | Indicates a highly organic, uncharged structure[4]. |

| Monoisotopic Mass | 249.136 Da | Ideal for small molecule screening (Rule of 5 compliant)[4]. |

| Hydrogen Bond Donors | 1 (Amide NH) | Limited H-bonding capacity; severely reduces aqueous solubility. |

| Hydrogen Bond Acceptors | 3 (Methoxy O, Amide O) | Facilitates interaction with target GPCR receptor pockets. |

| Predicted LogP | ~2.5 - 3.0 | Highly lipophilic; strictly requires aprotic solvents (DMSO). |

Safety & Environmental Directives

Standard laboratory precautions for novel screening compounds apply. The compound should be treated as a potential respiratory and dermal irritant.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a standard lab coat. All powder handling must occur within a Class II biological safety cabinet or chemical fume hood.

-

Storage Causality: Store dry powder at room temperature or 4°C in a desiccator. The compound must be protected from strong oxidizers. Once formulated in DMSO, store aliquots in amber glass vials at -20°C. Logic: Amber glass prevents potential photo-degradation of the electron-rich dimethoxy groups, while aliquoting prevents repeated freeze-thaw cycles that induce micro-precipitation.

Pharmacological Relevance: The Benzamide Scaffold

The 3,4-dimethoxybenzamide structural motif is a "privileged scaffold" in medicinal chemistry. It is frequently investigated for its ability to modulate aminergic G-protein coupled receptors (GPCRs)—particularly the Dopamine D2 receptor—as well as various kinase and enzyme targets ()[2]. When screening N-cyclopentyl-3,4-dimethoxybenzamide, researchers typically evaluate its potential to act as an antagonist within these established signaling cascades.

Dopamine D2 receptor signaling pathway illustrating the inhibitory action of benzamide antagonists.

Experimental Workflows: Formulation and HTS

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a quality control (QC) checkpoint to prevent false artifacts during in vitro screening.

Protocol 1: Preparation of a 10 mM Master Stock

Causality: The cyclopentyl ring imparts significant hydrophobic character. Attempting to dissolve this compound directly in aqueous media will result in micelle formation or immediate precipitation. Anhydrous DMSO is required to fully solvate the planar benzamide core and the aliphatic ring.

Step-by-Step Methodology:

-

Weighing: Accurately weigh 2.49 mg of N-cyclopentyl-3,4-dimethoxybenzamide powder using a calibrated microbalance.

-

Solvation: Transfer the powder to a 1.5 mL amber glass vial. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

-

Dissolution: Vortex the vial vigorously for 30 seconds. If microscopic particulates remain, sonicate the vial in a water bath at room temperature for 5 minutes.

-

Self-Validation (QC Check): Visually inspect the solution against a bright light background; it must be completely optically clear. To self-validate the concentration and integrity, run a 1 µL aliquot through an LC-UV/MS system to confirm the target mass (m/z [M+H]+ ≈ 250.1) and ensure purity remains >95%.

-

Storage: Aliquot into 50 µL volumes to avoid freeze-thaw degradation and store at -20°C.

Protocol 2: In Vitro High-Throughput Screening (HTS) Preparation

Causality: When transferring a lipophilic compound from 100% DMSO to an aqueous assay buffer, the sudden change in dielectric constant can cause the compound to crash out of solution. This leads to false-negative receptor binding (due to a lack of available free compound) or false-positive optical interference.

Step-by-Step Methodology:

-

Intermediate Dilution: Thaw a 50 µL DMSO aliquot. Create a 100x intermediate plate by serially diluting the compound in 100% DMSO (e.g., from 10 mM down to 1 µM).

-

Aqueous Transfer: Transfer 1 µL from the intermediate plate into 99 µL of aqueous assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl). This ensures the final DMSO concentration is exactly 1.0%, a threshold generally tolerated by most biological targets and cell lines.

-

Self-Validation (Nephelometry QC): Before adding biological reagents (receptors or cells), read the assay plate on a nephelometer (light scattering) at 620 nm. Logic: A spike in light scatter indicates the lipophilic compound has precipitated. Any well showing aggregation is flagged, and that specific data point is invalidated.

-

Assay Execution: Proceed with the addition of the target protein and fluorescent/radiolabeled tracer.

Self-validating HTS workflow for lipophilic benzamide screening compounds.

References

Sources

Synthesis of N-Cyclopentyl-3,4-dimethoxybenzamide: A Comprehensive Application Note and Protocol

Executive Summary

N-cyclopentyl-3,4-dimethoxybenzamide (CAS 346692-84-0) is a structurally significant benzamide derivative. The amide linkage is a cornerstone of medicinal chemistry, frequently utilized in the development of novel therapeutics and active pharmaceutical ingredients (APIs)[1]. The direct synthesis of this compound is most efficiently achieved through the condensation of 3,4-dimethoxybenzoic acid (veratric acid) and cyclopentylamine[1].

This application note provides an in-depth, self-validating guide to synthesizing this compound using two orthogonal strategies: Acid Chloride Activation (scalable, cost-effective) and Carbodiimide-Mediated Coupling (mild, high-yielding for discovery scale).

Mechanistic Rationale & Strategy Selection

Amide bond formation requires the activation of the chemically inert carboxylic acid hydroxyl group to facilitate nucleophilic attack by the amine[2]. The choice of activation strategy dictates the reaction conditions, byproduct profile, and purification requirements.

-

Method A: Acid Chloride Activation (Thionyl Chloride) Thionyl chloride (SOCl₂) converts the carboxylic acid into a highly electrophilic acyl chloride. This method is highly atom-economical. The primary byproducts (SO₂ and HCl) are gaseous, which inherently drives the reaction forward according to Le Chatelier's principle and simplifies downstream purification[3]. A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the Vilsmeier-Haack reagent, which significantly accelerates the chlorination process[3].

-

Method B: Carbodiimide-Mediated Coupling (EDCI/HOBt) For substrates sensitive to harsh acidic conditions, coupling reagents are preferred[4]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the acid to form an O-acylisourea intermediate. To prevent this intermediate from rearranging into an unreactive N-acylurea dead-end, Hydroxybenzotriazole (HOBt) is introduced[2]. HOBt rapidly intercepts the O-acylisourea to form a highly reactive, yet stable, OBt active ester. Unlike traditional reagents like DCC, EDCI and its urea byproduct are highly water-soluble, allowing them to be completely eliminated during standard aqueous washings[5].

Synthetic Workflow

Figure 1: Divergent synthetic pathways for N-cyclopentyl-3,4-dimethoxybenzamide amidation.

Quantitative Data Comparison

The following table summarizes the operational metrics for both methodologies to aid researchers in selecting the appropriate route based on scale and available infrastructure.

| Parameter | Method A: Acid Chloride (SOCl₂) | Method B: EDCI/HOBt Coupling |

| Primary Reagents | SOCl₂, Et₃N, DCM / Toluene | EDCI·HCl, HOBt, DIPEA, DCM |

| Reaction Temperature | 0 °C to Reflux (80–90 °C) | 0 °C to Room Temperature (25 °C) |

| Reaction Time | 2–4 hours (activation) + 2 hours (coupling) | 12–18 hours (one-pot, overnight) |

| Typical Yield | 85% – 95% | 80% – 90% |

| Scalability | Excellent (Kilogram scale) | Good (Milligram to Gram scale) |

| Byproduct Removal | Evaporation (SO₂, HCl), Aqueous wash | Sequential pH-based aqueous extraction |

Detailed Experimental Protocols

Method A: Acid Chloride Route (Two-Step Process)

Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

-

Setup: In an oven-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber (to trap acidic gases), suspend 3,4-dimethoxybenzoic acid (1.0 equivalent) in anhydrous toluene (5 volumes)[3].

-

Catalysis: Add 2-3 drops of anhydrous DMF (catalytic amount) to the suspension[3].

-

Activation: Slowly add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise at room temperature[3].

-

Heating: Heat the reaction mixture to reflux (80–90 °C) and maintain for 2–4 hours[3].

-

Self-Validation Check: The reaction is deemed complete when the vigorous evolution of gas ceases and the heterogeneous suspension transitions into a clear, homogeneous solution.

-

Isolation: Concentrate the mixture under reduced pressure to remove toluene and excess SOCl₂. The resulting crude 3,4-dimethoxybenzoyl chloride should be used immediately in the next step to prevent hydrolysis.

Step 2: Amidation with Cyclopentylamine

-

Setup: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 10 volumes) and cool to 0 °C in an ice bath[3].

-

Base Addition: Add triethylamine (Et₃N, 1.5 equivalents). Causality: Et₃N acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during coupling, preventing the protonation of cyclopentylamine.

-

Coupling: Add cyclopentylamine (1.2 equivalents) dropwise over 15 minutes.

-

Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The highly UV-active acid chloride spot will disappear, replaced by a distinct, lower Rf spot corresponding to the stable amide product.

-

Work-up: Dilute with DCM, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

Method B: EDCI/HOBt Route (One-Pot Process)

-

Setup: To a solution of cyclopentylamine (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA, 2.0 equivalents) in anhydrous DCM (10 volumes) at 0 °C, add 3,4-dimethoxybenzoic acid (1.0 equivalent)[4],[5].

-

Activation: Add HOBt (1.2 equivalents) followed by EDCI·HCl (1.2 equivalents) in portions over ten minutes[5]. Causality: Adding EDCI at 0 °C controls the exothermic formation of the O-acylisourea intermediate.

-

Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir overnight (12–18 hours)[5].

-

Self-Validating Work-up: The reaction is purified through a targeted liquid-liquid extraction sequence[5]:

-

Wash 1 (10% Aqueous Citric Acid, 10 Vol): Protonates and extracts unreacted cyclopentylamine, DIPEA, and basic byproducts into the aqueous layer[5].

-

Wash 2 (Saturated NaHCO₃, 10 Vol): Deprotonates and extracts unreacted 3,4-dimethoxybenzoic acid and HOBt into the aqueous layer[5].

-

Wash 3 (Brine, 10 Vol): Removes residual water from the organic phase.

-

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-cyclopentyl-3,4-dimethoxybenzamide[5].

Analytical Validation

To confirm the structural integrity of the synthesized N-cyclopentyl-3,4-dimethoxybenzamide, the following analytical characterizations should be performed:

-

LC-MS: Electrospray Ionization (ESI) should yield a prominent pseudo-molecular ion peak [M+H]+ at m/z 250.14.

-

¹H NMR (400 MHz, CDCl₃): Expected chemical shifts include ~6.8–7.4 ppm (multiplet, 3H, aromatic protons), ~6.0 ppm (broad doublet, 1H, NH amide), ~4.3 ppm (sextet, 1H, cyclopentyl CH-N), ~3.9 ppm (two singlets, 6H, -OCH₃), and ~1.4–2.1 ppm (multiplets, 8H, cyclopentyl CH₂).

References

-

Amide coupling reaction in medicinal chemistry. Coupling reagents HepatoChem[Link]

-

Process optimization for acid-amine coupling: a catalytic approach Growing Science[Link]

-

Acid-Amine Coupling using EDCI Organic Synthesis[Link]

Sources

Application Note: In Vitro Assay Validation Cascade for N-cyclopentyl-3,4-dimethoxybenzamide and Related PDE4 Inhibitors

Executive Summary & Scientific Rationale

N-cyclopentyl-3,4-dimethoxybenzamide (CAS: 346692-84-0) represents a prototypical dialkoxybenzamide pharmacophore. This specific structural motif is the fundamental building block for a major class of Phosphodiesterase 4 (PDE4) inhibitors, including clinically relevant molecules like roflumilast and piclamilast. Because PDE4 is the principal cAMP-hydrolyzing enzyme in immune and inflammatory cells, compounds bearing this scaffold are heavily investigated for neuroinflammatory and respiratory indications [1].

As a Senior Application Scientist, I have designed this protocol guide not as a disjointed list of steps, but as a self-validating, three-tier translational cascade . To rigorously characterize N-cyclopentyl-3,4-dimethoxybenzamide or its novel derivatives, you must prove three distinct milestones:

-

Target Engagement: Does the compound directly inhibit the catalytic activity of the isolated enzyme?

-

Cellular Mechanism: Does the compound successfully penetrate the cell membrane and modulate the intended intracellular second messenger (cAMP)?

-

Functional Phenotype: Does the biochemical modulation translate into a measurable anti-inflammatory outcome?

Tier 1: Cell-Free Target Engagement (PDE4 TR-FRET Assay)

Causality & Experimental Design

To confirm direct catalytic inhibition without the confounding variables of cell permeability or off-target cytotoxicity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed [1].

Why TR-FRET? Aromatic small molecules like benzamides frequently exhibit auto-fluorescence in the blue/green spectrum, which creates false positives in standard fluorescence assays. TR-FRET utilizes a lanthanide donor (Terbium) with a long emission half-life. By introducing a 50–100 µs measurement delay, short-lived compound auto-fluorescence completely decays before the signal is read, ensuring an exceptionally high Z'-factor.

Self-Validating Protocol

Preparation:

-

Buffer Formulation: Prepare Complete PDE Assay Buffer by adding 0.5 M DTT to the base buffer (final DTT concentration: 1 mM). Causality: DTT maintains the catalytic cysteine residues of PDE4 in a reduced, active state.

-

Compound Dilution: Prepare a 10-point serial dilution of N-cyclopentyl-3,4-dimethoxybenzamide in 100% DMSO. Dilute further in assay buffer so the final DMSO concentration in the well is exactly 1%. Causality: PDE4 enzymes lose structural integrity at DMSO concentrations >1.5%.

Reaction Workflow:

-

Enzyme Addition: Add 40 µL of recombinant PDE4D enzyme (10 pg/µL) to a 384-well low-volume plate. Include "Blank" wells (Buffer only) and "Positive Control" wells (Enzyme + 1% DMSO vehicle).

-

Inhibitor Incubation: Add 5 µL of the diluted test compound. Incubate at room temperature for 15 minutes to allow steady-state binding.

-

Substrate Addition: Initiate the reaction by adding 5 µL of 2 µM FAM-Cyclic-3′,5′-AMP substrate.

-

Cleavage Phase: Incubate for 1 hour at room temperature protected from light.

-

Detection Phase: Add 50 µL of Tb-labeled Binding Agent. The binding agent specifically recognizes the free phosphate group on the cleaved FAM-AMP product.

-

Readout: Measure TR-FRET on a compatible microplate reader (Excitation: 340 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 ratio.

Workflow of the PDE4 TR-FRET target engagement assay.

Tier 2: Cellular Mechanism of Action (HTRF cAMP Accumulation)

Causality & Experimental Design

Target engagement does not guarantee cellular efficacy. This assay measures the intracellular accumulation of cAMP in RAW 264.7 macrophages [2].

Why use Forskolin? Basal cAMP turnover in resting macrophages is extremely rapid. To widen the assay window and make the PDE4 inhibitor's effect measurable, we use Forskolin (a direct adenylyl cyclase activator) at an EC20 concentration to provide a steady, measurable influx of cAMP. IBMX (a pan-PDE inhibitor) is included as a maximum-inhibition reference control.

Self-Validating Protocol

-

Cell Plating: Seed RAW 264.7 cells at 5,000 cells/well in a 384-well white solid-bottom plate. Incubate overnight at 37°C.

-

Stimulation & Treatment: Concurrently add 5 µL of the test compound (N-cyclopentyl-3,4-dimethoxybenzamide) and 5 µL of Forskolin (final concentration 1 µM) in HBSS buffer containing 0.1% BSA.

-

Incubation: Incubate for 30 minutes at 37°C. Causality: 30 minutes is the optimal kinetic window where cAMP generation outpaces natural degradation before receptor desensitization occurs.

-

Lysis & Detection: Add 5 µL of cAMP-d2 tracer and 5 µL of anti-cAMP cryptate antibody (HTRF reagents) formulated in cell lysis buffer.

-

Readout: Incubate for 1 hour at room temperature. Read the plate at 665 nm and 620 nm. Because this is a competitive immunoassay, an increase in intracellular cAMP results in a decrease in the HTRF signal.

Mechanism of action for PDE4 inhibitors in the cAMP signaling pathway.

Tier 3: Functional Phenotype (TNF-α Release in THP-1 Cells)

Causality & Experimental Design

The ultimate therapeutic goal of PDE4 inhibition is anti-inflammatory. Elevated cAMP activates Protein Kinase A (PKA), which subsequently inhibits NF-κB-mediated transcription of pro-inflammatory cytokines like TNF-α [3]. We use Lipopolysaccharide (LPS)-stimulated THP-1 human monocytes to model this acute inflammatory response.

Self-Validating Protocol

-

Cell Preparation: Dispense THP-1 cells at 3,000 cells/well in a 384-well plate in RPMI-1640 medium.

-

Compound Pre-treatment: Add the test compound 1 hour prior to stimulation. Causality: Pre-incubation ensures the PDE4 enzyme is fully inhibited and intracellular cAMP pools are primed before the inflammatory cascade is triggered.

-

LPS Challenge: Add LPS (final concentration 100 ng/mL) to stimulate TLR4 receptors.

-

Incubation: Incubate for 17 hours at 37°C. Causality: TNF-α requires de novo transcription, translation, and secretion, making 16-18 hours the optimal detection window.

-

Cytokine Detection: Transfer 5 µL of the cell culture supernatant to a new plate. Add 5 µL of a pre-mixed HTRF anti-TNF-α antibody pair (Cryptate-labeled and XL665-labeled).

-

Readout: Incubate for 3 hours at room temperature and read the TR-FRET signal. Calculate the IC50 based on the reduction of the 665/615 nm emission ratio.

Quantitative Data Summary

To ensure assay robustness, the following quality control metrics and expected pharmacological ranges should be observed when profiling dialkoxybenzamides:

| Assay Tier | Target / Readout | Expected IC50 / EC50 Range | Assay Window (S/B) | Z'-Factor |

| Tier 1 | PDE4D Catalytic Inhibition | 10 nM – 500 nM | > 5.0 | > 0.75 |

| Tier 2 | Intracellular cAMP Accumulation | 50 nM – 1.5 µM | 3.0 – 4.5 | > 0.65 |

| Tier 3 | TNF-α Release Inhibition | 100 nM – 3.0 µM | > 8.0 | > 0.60 |

Note: Cellular and phenotypic IC50 values typically exhibit a rightward shift compared to biochemical assays due to membrane permeability limits and intracellular protein binding.

References

-

Title: PDE4D3 TR-FRET Assay Kit Protocol Source: BPS Bioscience URL: [Link] [1]

-

Title: SPMs exert anti-inflammatory and pro-resolving effects through positive allosteric modulation of the prostaglandin EP4 receptor Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link] [2]

-

Title: Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells Source: Bentham Open URL: [Link] [3]

Application Note: Evaluating N-Cyclopentyl-3,4-dimethoxybenzamide and Related Scaffolds as Carbonic Anhydrase Inhibitors

Scientific Rationale & Pharmacological Context

Human carbonic anhydrases (hCAs) are ubiquitous metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide into bicarbonate and protons. Because of their critical role in pH regulation and fluid secretion, hCAs are validated therapeutic targets for managing glaucoma, edema, epilepsy, and certain malignancies[1].

Historically, the clinical landscape of CA inhibitors (CAIs) has been dominated by sulfonamides (e.g., Acetazolamide). However, sulfonamides directly coordinate the catalytic zinc ion (Zn²⁺) and are frequently associated with off-target cross-reactivity and "sulfa" drug allergies. This has driven the search for non-sulfonamide scaffolds that inhibit the enzyme via alternative mechanisms[1].

N-cyclopentyl-3,4-dimethoxybenzamide (CAS 346692-84-0) is a highly relevant chemical intermediate in pharmaceutical research[2]. Its structural core—comprising a dimethoxybenzene ring linked to a cyclopentyl moiety—serves as a model pharmacophore for novel CAIs. A landmark study demonstrated that derivatives sharing this dimethoxybenzene-cyclopentyl scaffold exhibit potent, competitive inhibition against cytosolic hCA I and hCA II, achieving inhibition constants ( Ki ) in the nanomolar range[2][3].

Mechanistic Insights: Hydrophobic Occlusion vs. Direct Coordination

To understand the efficacy of the dimethoxybenzene-cyclopentyl scaffold, one must analyze the architecture of the hCA active site. The active site is a conical cavity featuring a catalytic Zn²⁺ ion at the bottom, coordinated by three histidine residues (His94, His96, His119). The cavity is divided into a hydrophobic half and a hydrophilic half.

Unlike classical sulfonamides that penetrate deep into the cavity to form a coordinate bond with the Zn²⁺ ion, bulky non-sulfonamide derivatives like N-cyclopentyl-3,4-dimethoxybenzamide analogs are hypothesized to anchor within the hydrophobic pocket [1]. By occupying this substrate channel, they sterically occlude CO₂ from entering the active site, acting as competitive inhibitors without requiring direct metal coordination.

Fig 1: Binding modalities of classical sulfonamides vs. dimethoxybenzene-cyclopentyl derivatives.

Quantitative Inhibitory Data

The following table summarizes the inhibitory potency of the dimethoxybenzene-cyclopentyl scaffold compared to the clinical standard, Acetazolamide. Data reflects the inhibition of cytosolic hCA I (abundant in erythrocytes) and hCA II (ubiquitous, primary glaucoma target)[3].

| Inhibitor Class / Compound | Target Isoenzyme | Ki Range (nM) | Primary Mechanism of Inhibition |

| Dimethoxybenzene-cyclopentyl derivatives | hCA I | 313.16 – 1537.00 | Competitive / Hydrophobic occlusion |

| Dimethoxybenzene-cyclopentyl derivatives | hCA II | 228.31 – 1927.31 | Competitive / Hydrophobic occlusion |

| Acetazolamide (Clinical Standard) | hCA I | ~250.00 | Direct Zn²⁺ coordination |

| Acetazolamide (Clinical Standard) | hCA II | ~12.00 | Direct Zn²⁺ coordination |

Experimental Protocols for Inhibitor Evaluation

To rigorously evaluate N-cyclopentyl-3,4-dimethoxybenzamide and its analogs, two orthogonal assays are required. The esterase assay provides high-throughput screening capabilities, while the stopped-flow assay confirms physiological CO₂ hydration inhibition.

Protocol A: 4-Nitrophenyl Acetate (4-NPA) Esterase Assay

Carbonic anhydrase possesses native esterase activity, allowing it to cleave 4-NPA into 4-nitrophenol, which can be measured spectrophotometrically[4].

System Validation & Quality Control:

-

Buffer Causality: Use 50 mM Tris-SO4 (pH 7.4) instead of Tris-HCl. Expert Insight: Chloride ions ( Cl− ) are weak CA inhibitors. Using a sulfate-based buffer prevents background inhibition that would artificially inflate your Ki values[4].

-

Substrate Solubility: 4-NPA is highly hydrophobic. Prepare the 3 mM stock in 10% anhydrous acetone. Acetone at final assay concentrations (<1%) will not denature hCA.

Step-by-Step Methodology:

-

Preparation: In a 96-well UV-transparent plate, add 140μL of 50 mM Tris-SO4 buffer (pH 7.4).

-

Inhibitor Addition: Add 10μL of the dimethoxybenzene-cyclopentyl derivative (dissolved in DMSO) at varying concentrations (e.g., 10 nM to 100μM ). Ensure final DMSO concentration remains ≤1% .

-

Enzyme Incubation: Add 10μL of recombinant hCA I or hCA II ( 10 nM final concentration). Incubate at 25°C for 15 minutes to allow the inhibitor to reach binding equilibrium.

-

Reaction Initiation: Rapidly add 40μL of 3 mM 4-NPA to all wells.

-

Kinetic Read: Immediately monitor the change in absorbance at 348 nm (the isosbestic point of 4-nitrophenol/4-nitrophenolate) for 3 minutes. Measuring at the isosbestic point ensures the extinction coefficient remains independent of slight pH fluctuations during the reaction.

-

Data Analysis: Subtract the spontaneous hydrolysis rate (Buffer + 4-NPA without enzyme) from all test wells. Calculate the Ki using the Cheng-Prusoff equation.

Protocol B: Stopped-Flow CO₂ Hydration Kinetics

Because the physiological hydration of CO₂ by hCA II is one of the fastest known enzymatic reactions ( kcat≈106 s−1 ), traditional mixing is too slow. Stopped-flow spectrophotometry is the gold standard[4].

System Validation & Quality Control:

-

Indicator Causality: Phenol red ( pKa≈7.3 ) is utilized to monitor the rapid pH drop from 7.5 to 7.0 as CO₂ is converted to H+ and HCO3− .

-

Self-Validation: Always run Acetazolamide concurrently. If the calculated Ki for AZA against hCA II deviates significantly from ~12 nM, the CO₂ saturation calculation is likely flawed, or the enzyme has degraded.

Step-by-Step Methodology:

-

Syringe A (Enzyme/Inhibitor): Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 M Na2SO4 (to maintain constant ionic strength). Add hCA enzyme, the N-cyclopentyl derivative, and 0.2 mM Phenol Red. Incubate for 15 minutes.

-

Syringe B (Substrate): Prepare CO₂-saturated ultrapure water at 20°C (yields approx. 15 mM CO2 ).

-

Rapid Mixing: Inject equal volumes from Syringe A and Syringe B into the mixing chamber (dead time <2 ms ).

-

Detection: Record the decrease in absorbance at 557 nm (the peak absorbance of the basic form of Phenol Red) over a 10-second window.

-

Analysis: Determine the initial velocity of the pH drop. Plot initial velocity versus inhibitor concentration to derive the Ki via non-linear regression.

Fig 2: Stopped-flow CO2 hydration assay workflow for rapid kinetic measurement of CA inhibition.

References

-

Artunc, T., Cetinkaya, Y., Gocer, H., et al. (2016). Synthesis of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives and Evaluations of Their Carbonic Anhydrase Isoenzymes Inhibitory Effects. Chemical Biology & Drug Design, 87(4), 594-607. Available at:[Link]

-

Supuran, C. T. (2012). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759–772. Available at:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. N-cyclopentyl-3,4-dimethoxybenzamide|CAS 346692-84-0 [benchchem.com]

- 3. Synthesis of 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene Derivatives and Evaluations of Their Carbonic Anhydrase Isoenzymes Inhibitory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Application Note: De Novo Assay Development for N-cyclopentyl-3,4-dimethoxybenzamide

Target Audience: Researchers, Assay Scientists, and Preclinical Drug Development Professionals Compound: N-cyclopentyl-3,4-dimethoxybenzamide (CAS 346692-84-0)

Executive Summary

N-cyclopentyl-3,4-dimethoxybenzamide is an emerging chemical intermediate and a novel benzamide scaffold[1]. While the broader benzamide class is historically associated with diverse biological activities—ranging from antimicrobial properties to neurological receptor modulation—the specific receptor binding profile and cellular targets of this specific derivative remain unelucidated[1].

To bridge this gap, this application note provides a comprehensive, self-validating framework for researchers to evaluate this compound. Because the exact mechanism of action is unknown, we outline a target-agnostic, three-phase assay cascade: Phenotypic Screening , Target Deconvolution , and Physicochemical Profiling .

Phase 1: Phenotypic Screening (Cell Viability & Proliferation)

Causality & Rationale

Before identifying a specific molecular target, it is critical to establish the compound's macroscopic effect on cellular health. We utilize the ATP-based luminescence assay (CellTiter-Glo®) because ATP is a universal, tightly regulated indicator of metabolically active cells[2]. When cells undergo apoptosis or necrosis in response to the benzamide derivative, ATP synthesis rapidly halts, and endogenous ATPases deplete remaining stores. This provides a highly sensitive, homogenous "add-mix-measure" readout that avoids the metabolic artifacts common in traditional tetrazolium-based (MTT) assays[3].

Self-Validating Protocol: ATP Quantitation

-